molecular formula C22H28N2O3 B2730441 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide CAS No. 496036-66-9

4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide

Cat. No.: B2730441
CAS No.: 496036-66-9
M. Wt: 368.477
InChI Key: VZZLOVTYTZQVSL-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide (CAS 496036-66-9) is a synthetic small molecule with a molecular formula of C22H28N2O3 and a molecular weight of 368.47 g/mol. This compound is of significant interest in microbiological and biochemical research due to its identified role as an inhibitor of diguanylate cyclase (DGC) enzymes . DGCs are responsible for the synthesis of the universal bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP), a key regulator of bacterial lifestyle that promotes biofilm formation, a major contributor to chronic infections and antibiotic tolerance . By modulating c-di-GMP levels, this reagent represents a valuable chemical tool for dissecting c-di-GMP signaling networks and exploring novel anti-invective strategies aimed at controlling biofilm-associated phenotypes . Structure-activity relationship (SAR) studies have shown that this compound acts as a partial allosteric inhibitor of the model DGC enzyme DgcA from Caulobacter crescentus , with a reported IC50 of 6.4 µM . Its mechanism is distinct from simple substrate competition, suggesting it binds to a regulatory site and modifies the enzyme into a partially functional complex, thereby reducing c-di-GMP production . This reagent is provided for research purposes exclusively and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can source this compound from various chemical suppliers, available in multiple quantities and purities, typically at 90% or higher .

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-5-10-21(18(2)16-17)27-13-3-4-22(25)23-19-6-8-20(9-7-19)24-11-14-26-15-12-24/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZLOVTYTZQVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 2,4-dimethylphenoxy group: This can be achieved by reacting 2,4-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,4-dimethylphenyl chloride.

    Attachment of the butanamide backbone: The 2,4-dimethylphenyl chloride is then reacted with butanamide in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Introduction of the morpholin-4-ylphenyl group: The final step involves reacting the intermediate product with 4-morpholin-4-ylphenylamine under suitable conditions, such as heating in the presence of a catalyst, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or morpholinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide and its analogs:

Compound Name Substituents (Phenoxy) Amide-Linked Group Molecular Weight (g/mol) XLogP3 H-Bond Donors/Acceptors Key Features/Applications
This compound 2,4-Dimethyl 4-Morpholin-4-ylphenyl ~368.5* ~3.6* 1/4 Optimized solubility and receptor interaction
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide 4-Ethyl 4-Morpholin-4-ylphenyl 368.5 3.6 1/4 Higher lipophilicity vs. dimethyl analog
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide 2,4-Dichloro 4-Acetylphenyl 366.24 N/A 1/3 Enhanced electronegativity, potential toxicity
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide 4-Chloro-2-methyl Pyrrolidin-1-ylsulfonyl ~423.9* N/A 1/5 Increased polarity, sulfonamide functionality
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide 3-(4-Methoxyphenyl)-oxadiazole 4-Morpholinylcarbonylphenyl 450.49 N/A 1/7 Oxadiazole enhances π-π stacking

*Estimated based on structural similarity.

Key Structural and Functional Comparisons

Phenoxy Substituents: 2,4-Dimethylphenoxy (target compound): Balances lipophilicity and steric bulk, favoring membrane penetration without excessive hydrophobicity. 2,4-Dichlorophenoxy : Electronegative Cl atoms improve target binding but may raise toxicity concerns.

Amide-Linked Groups: 4-Morpholin-4-ylphenyl: The morpholine ring provides hydrogen-bond acceptor sites and improves solubility, critical for oral bioavailability . Oxadiazole-containing groups : Contribute to π-π stacking interactions, often used in kinase inhibitors for ATP-binding domain targeting.

Physicochemical Properties :

  • Molecular Weight : Most analogs fall within 350–450 g/mol, adhering to Lipinski’s rule for drug-likeness.
  • XLogP3 : Values near 3.6 (target compound and ethyl analog) suggest moderate lipophilicity, ideal for balanced absorption.

Biological Activity

The compound 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O2C_{22}H_{30}N_{2}O_{2}, with a molecular weight of approximately 366.49 g/mol. The structure features a butanamide backbone, a morpholine ring, and a dimethylphenoxy group, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects:

  • Anti-inflammatory Activity :
    • Studies have shown that compounds with similar structural motifs exhibit significant inhibition of inflammatory cytokines such as IL-1β and IL-6. This suggests that this compound may modulate inflammatory responses through pathways like STAT3 and NF-κB .
    • In vitro assays demonstrated that certain derivatives effectively reduced mRNA expression levels of pro-inflammatory markers without inducing hepatotoxicity .
  • Anticancer Potential :
    • Preliminary investigations into the antiproliferative effects of related compounds indicate that they can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) . The IC50 values for these compounds ranged from 0.33 to 7.10 μM, suggesting moderate to high potency against cancer cells.
    • Structure-activity relationship (SAR) studies highlighted that specific substitutions on the phenyl rings significantly enhance cytotoxicity, indicating that further optimization could yield more effective derivatives .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (μM)Mechanism of Action
Anti-inflammatoryAML-12 (hepatocytes)>10Inhibition of IL-1β, IL-6
AnticancerMDA-MB-2310.50 - 3.58Cell cycle arrest, apoptosis induction
AnticancerHeLa0.33 - 7.10Inhibition of proliferation

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study investigating the effects of similar compounds on LPS-induced inflammation in mouse models showed significant reductions in cytokine levels (IL-1β, IL-6, TNF-α). The compounds effectively inhibited the phosphorylation of STAT3 and IκBα, suggesting a mechanism involving the NF-κB signaling pathway .
  • Case Study on Anticancer Activity :
    In vitro tests conducted on breast cancer cell lines revealed that derivatives with specific substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. The most effective compound demonstrated an IC50 value of 0.50 μM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 2,4-dimethylphenoxy group (aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.2–2.4 ppm) and morpholine ring (N-CH2_2 at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 423.215 (calculated for C24_{24}H29_{29}N2_2O3_3).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

What factors influence the solubility and stability of this compound in various solvents, and how can these be experimentally determined?

Q. Basic

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO, DMF, and dichloromethane. Use shake-flask methods with UV-Vis quantification at λ~270 nm .
  • Stability : Stability studies (pH 3–9 buffers, 25–40°C) reveal degradation under acidic conditions (t1/2_{1/2} < 24 hours at pH 3). Store in anhydrous DMSO at -20°C for long-term stability .

How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,4-dimethylphenoxy moiety in modulating biological activity?

Q. Advanced

  • Analog Synthesis : Replace the 2,4-dimethylphenoxy group with unsubstituted phenoxy, 4-ethylphenoxy (as in ), or halogenated variants.
  • Biological Assays : Test analogs against target enzymes (e.g., COX-2, tyrosine kinases) using fluorescence polarization or calorimetry. Correlate substituent bulk/logP with IC50_{50} values .
  • Data Analysis : Multivariate regression models (e.g., PLS) quantify contributions of steric/electronic parameters .

What computational strategies are suitable for predicting the target binding affinity of this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., EGFR). The morpholine oxygen may form hydrogen bonds with Asp831 .
  • QSAR Models : Train models on datasets of morpholine-containing analogs (e.g., ) using descriptors like topological polar surface area (TPSA) and XLogP3 .
  • MD Simulations : Assess binding stability (100 ns simulations) with AMBER or GROMACS .

How can contradictory data regarding the compound’s enzyme inhibition potency across different assay systems be systematically analyzed?

Q. Advanced

  • Assay Variables : Compare buffer pH (e.g., Tris vs. phosphate), ionic strength, and reducing agents (DTT may alter disulfide bonds in enzymes).
  • Enzyme Isoforms : Test selectivity against isoforms (e.g., COX-1 vs. COX-2) using isoform-specific inhibitors as controls .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify inter-assay variability and identify outliers .

What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Q. Advanced

  • In Vitro :
    • Cell Lines : Use NCI-60 panels or patient-derived xenograft (PDX) cells. Prioritize lines with high EGFR expression.
    • Mechanistic Assays : Caspase-3/7 activation (apoptosis) and mitochondrial membrane potential (JC-1 dye) .
  • In Vivo :
    • Xenograft Models : Administer 10–50 mg/kg (oral or IP) in immunodeficient mice. Monitor tumor volume via caliper measurements .

Which crystallization techniques are optimal for obtaining single crystals suitable for X-ray diffraction analysis?

Q. Advanced

  • Solvent Selection : Slow evaporation from a 1:1 mixture of ethyl acetate and hexane yields needle-like crystals.
  • Temperature Gradients : Use a thermal cycler to gradually cool from 40°C to 4°C over 72 hours.
  • Additives : Introduce 5% (v/v) diethyl ether to reduce nucleation rate. Diffraction data (Mo-Kα radiation) confirm a monoclinic crystal system (space group P21_1/c) .

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